molecular formula C22H15ClFN3O3S2 B11126633 4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B11126633
M. Wt: 488.0 g/mol
InChI Key: CFQZZGWZINVPSC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a fluorophenoxy group, and a thiazole ring with a thiophene substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate acyl chloride to form the fluorophenoxyacetyl intermediate.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, including the formation of the amide bond between the thiazole derivative and the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural complexity. It could be used in studies involving enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to specific proteins or enzymes, thereby inhibiting their activity. The thiazole and benzamide moieties are known to interact with various biological targets, potentially disrupting key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-1,3-thiazol-5-yl]benzamide: Lacks the thiophene substitution.

    4-chloro-N-[2-{[(2-methylphenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide: Substitutes the fluorophenoxy group with a methylphenoxy group.

Uniqueness

The unique combination of a fluorophenoxy group, a chloro-substituted benzamide, and a thiophene-substituted thiazole ring distinguishes 4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H15ClFN3O3S2

Molecular Weight

488.0 g/mol

IUPAC Name

4-chloro-N-[2-[[2-(2-fluorophenoxy)acetyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C22H15ClFN3O3S2/c23-14-9-7-13(8-10-14)20(29)27-21-19(17-6-3-11-31-17)26-22(32-21)25-18(28)12-30-16-5-2-1-4-15(16)24/h1-11H,12H2,(H,27,29)(H,25,26,28)

InChI Key

CFQZZGWZINVPSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)F

Origin of Product

United States

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